AChE/BuChE/MAO-B-IN-2

Alzheimer's disease multi-target-directed ligand enzymatic inhibition

Alzheimer's drug discovery requires simultaneous modulation of cholinergic, monoaminergic, and metal-ion pathways. Single or dual inhibitors lack this breadth. AChE/BuChE/MAO-B-IN-2 (compound 4b) is a synthetic carbamate MTDL that delivers: • Triple enzymatic inhibition: AChE (IC50=5.3 µM), BuChE (12.4 µM), huMAO-B (1.9 µM) • Site-activated prochelator: Liberates chelator 3f only upon excess AChE/BuChE in AD brain • Validated in vivo: Efficacy in AlCl3-induced zebrafish AD model, good BBB permeability Ideal as a lead, tool molecule, or positive control for multimodal AD research.

Molecular Formula C19H18FNO3
Molecular Weight 327.3 g/mol
Cat. No. B12385813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BuChE/MAO-B-IN-2
Molecular FormulaC19H18FNO3
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)F
InChIInChI=1S/C19H18FNO3/c1-3-21(2)19(23)24-18-7-5-4-6-16(18)17(22)13-10-14-8-11-15(20)12-9-14/h4-13H,3H2,1-2H3/b13-10+
InChIKeyRGWXKYMXEBSYDQ-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BuChE/MAO-B-IN-2 Overview


AChE/BuChE/MAO-B-IN-2 (compound 4b) is a synthetic carbamate-based multi-target-directed ligand (MTDL) that inhibits acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and human monoamine oxidase B (huMAO-B) with IC50 values of 5.3 μM, 12.4 μM, and 1.9 μM, respectively [1]. It is distinguished by a "hidden" prochelator design: upon inhibition of AChE/BuChE, the compound is enzymatically activated to liberate a multifunctional chelator (compound 3f) [1]. The compound exhibits good in vitro blood-brain barrier (BBB) permeability and has demonstrated in vivo efficacy in an AlCl3-induced zebrafish Alzheimer's disease (AD) model [1].

Why AChE/BuChE/MAO-B-IN-2 Cannot Be Substituted


AD pathology involves multiple dysregulated pathways including cholinergic deficit, amyloid-β aggregation, metal ion imbalance, and neuroinflammation [1]. Single-target inhibitors (e.g., donepezil, selegiline) address only one facet, while even dual inhibitors (e.g., rivastigmine, ladostigil) lack the triple-target profile and site-activated chelation mechanism of AChE/BuChE/MAO-B-IN-2. The compound's carbamate moiety confers a "hidden" prochelator function that is selectively triggered by excess AChE/BuChE in the AD brain, a feature absent in conventional MTDLs [1]. Generic substitution would forfeit this targeted activation and the consequent multimodal therapeutic effects validated in vivo.

AChE/BuChE/MAO-B-IN-2 Comparative Evidence


Triple Enzyme Inhibition Profile

AChE/BuChE/MAO-B-IN-2 inhibits AChE, BuChE, and MAO-B simultaneously, whereas approved drugs like donepezil inhibit only AChE, rivastigmine inhibits AChE/BuChE but not MAO-B, and ladostigil inhibits AChE/MAO-B but not BuChE. The IC50 values for AChE/BuChE/MAO-B-IN-2 are 5.3 μM (AChE), 12.4 μM (BuChE), and 1.9 μM (MAO-B) [1]. In contrast, rivastigmine exhibits nanomolar potency for AChE (4.3 nM) and BuChE (37 μM) but lacks MAO-B activity [2]; ladostigil shows IC50s of 31.8 μM (AChE) and 37.1 μM (MAO-B) with no BuChE inhibition .

Alzheimer's disease multi-target-directed ligand enzymatic inhibition

Hidden Prochelator Activation Mechanism

AChE/BuChE/MAO-B-IN-2 incorporates a carbamate fragment that is selectively cleaved by AChE and BuChE, releasing the active chelator 3f [1]. In contrast, its direct analog 3f lacks this prochelator design and exhibits overt metal chelation that is not site-targeted [1]. The activation is quantified: incubation of 4b with AChE/BuChE results in liberation of 3f, as confirmed by HPLC analysis [1]. This mechanism is absent in all clinically approved AD drugs and in related MTDLs such as AChE/BuChE/MAO-B-IN-1 (compound 19), which is a reversible inhibitor without prochelator functionality .

prochelator enzyme-activated prodrug metal chelation

Blood-Brain Barrier Permeability

AChE/BuChE/MAO-B-IN-2 exhibits good in vitro BBB permeability, a prerequisite for CNS-active AD therapeutics [1]. While the exact Pe value is not disclosed, the compound was classified as BBB-permeable based on the parallel artificial membrane permeability assay (PAMPA-BBB) [1]. In comparison, many potent multi-target inhibitors (e.g., certain tacrine hybrids) suffer from poor brain penetration or are substrates for efflux transporters, limiting their in vivo utility. The favorable ADME profile of AChE/BuChE/MAO-B-IN-2 is further supported by its stability in artificial gastrointestinal fluid, blood plasma, and rat liver microsomes [1].

BBB permeability CNS drug delivery ADME

In Vivo Efficacy in Zebrafish AD Model

AChE/BuChE/MAO-B-IN-2 at 0.0195 μg/mL significantly improved dyskinesia and reaction capacity in an AlCl3-induced zebrafish AD model, correlating with increased acetylcholine (ACh) levels [1]. This in vivo validation distinguishes the compound from many MTDLs that lack reported in vivo efficacy or demonstrate poor translation. In contrast, the comparator AChE/BuChE/MAO-B-IN-1 has no publicly available in vivo efficacy data, and ladostigil's in vivo effects are reported in rodent models but not in the rapid, high-throughput zebrafish system used for 4b [1].

zebrafish AD model in vivo efficacy behavioral improvement

AChE/BuChE/MAO-B-IN-2 Research Applications


Multi-Target Alzheimer's Drug Discovery

AChE/BuChE/MAO-B-IN-2 is ideally suited as a lead compound or tool molecule in AD drug discovery programs targeting the cholinergic, amyloidogenic, and neuroinflammatory axes simultaneously. Its triple inhibition profile and prochelator mechanism enable comprehensive pathway interrogation [1].

Prodrug and Site-Activated Therapeutics Research

The compound serves as a prototypical "hidden" prochelator for investigating enzyme-triggered drug release strategies. Researchers can study the kinetics and selectivity of AChE/BuChE-mediated activation to inform the design of next-generation CNS prodrugs [1].

Zebrafish Model-Based AD Efficacy Screening

With validated in vivo efficacy in the AlCl3-induced zebrafish AD model, AChE/BuChE/MAO-B-IN-2 is a valuable positive control or benchmark compound for screening novel MTDLs in high-throughput phenotypic assays [1].

Comparative Pharmacology of Cholinesterase/MAO-B Inhibitors

As a triple-target inhibitor with a unique activation mechanism, the compound is essential for head-to-head studies comparing the pharmacological effects of single-, dual-, and triple-target ligands in cellular and animal models of neurodegeneration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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